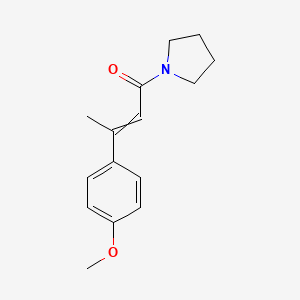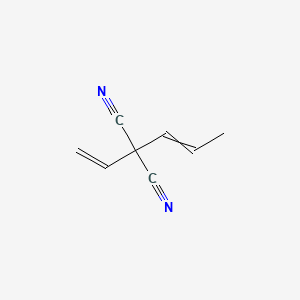![molecular formula C31H33NO4 B14359143 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate CAS No. 91666-17-0](/img/structure/B14359143.png)
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is a chemical compound with the molecular formula C31H33NO4. It is known for its unique structure, which includes a nonylphenyl group, a cyanobenzoyl group, and a methylbenzoate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate typically involves the esterification of 4-nonylphenol with 4-cyanobenzoic acid, followed by the introduction of a methyl group to the benzoate moiety. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other reduced forms.
Substitution: The nonylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated products.
Wissenschaftliche Forschungsanwendungen
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the nonylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-hydroxybenzoate
Uniqueness
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonylphenyl group enhances its hydrophobicity, while the cyanobenzoyl group provides opportunities for specific interactions with biological targets. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91666-17-0 |
|---|---|
Molekularformel |
C31H33NO4 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
(4-nonylphenyl) 4-(4-cyanobenzoyl)oxy-3-methylbenzoate |
InChI |
InChI=1S/C31H33NO4/c1-3-4-5-6-7-8-9-10-24-13-18-28(19-14-24)35-31(34)27-17-20-29(23(2)21-27)36-30(33)26-15-11-25(22-32)12-16-26/h11-21H,3-10H2,1-2H3 |
InChI-Schlüssel |
CQUUUNKVPFBUQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)


![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)

![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)

![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
